Isobutyl p-toluenesulfonate

Descripción general

Descripción

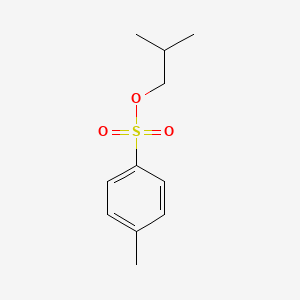

Isobutyl p-toluenesulfonate, also known as 2-methylpropyl 4-methylbenzenesulfonate, is an organic compound with the molecular formula C11H16O3S and a molecular weight of 228.31 g/mol . It is commonly used in organic synthesis as a reagent and intermediate.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isobutyl p-toluenesulfonate can be synthesized through the esterification of p-toluenesulfonyl chloride with isobutyl alcohol. The reaction typically involves the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under controlled temperature conditions to prevent decomposition of the product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

IBPTS undergoes S<sub>N</sub>2 reactions facilitated by the tosylate group’s excellent leaving ability. The sulfonate group stabilizes the transition state, enabling efficient displacement by nucleophiles under mild conditions.

Reaction Examples:

-

Alkoxylation : Reaction with alkoxides (e.g., sodium 2-naphthoxide) in polar aprotic solvents (e.g., DMF) yields ethers. For example, in undergraduate labs, butyl p-toluenesulfonate reacts with 2-naphthol under reflux with NaOH to produce 2-butoxynaphthalene in high yield .

-

Amination : Amines such as pyridine or aliphatic amines displace the tosylate group, forming alkylated amines.

Table 1: S<sub>N</sub>2 Reaction Conditions and Outcomes

| Nucleophile | Solvent | Base | Product | Yield |

|---|---|---|---|---|

| Sodium 2-naphthoxide | DMF | NaOH | 2-Butoxynaphthalene | 80–90% |

| Pyridine | THF | None | N-Isobutylpyridinium salt | ~75% |

Elimination Reactions

Under strongly basic conditions, IBPTS undergoes β-elimination to form alkenes. This pathway competes with substitution when steric hindrance or high base strength favors deprotonation.

Reaction Mechanism:

-

Base-Induced Elimination : Strong bases like potassium tert-butoxide abstract a β-hydrogen, forming a double bond. For example, heating IBPTS with KOtBu in DMF yields isobutylene and p-toluenesulfonic acid .

Table 2: Elimination Reaction Parameters

| Base | Solvent | Temperature | Product |

|---|---|---|---|

| Potassium tert-butoxide | DMF | 80°C | Isobutylene + TsOH |

Biological Alkylation and Genotoxicity

IBPTS and related p-toluenesulfonates are investigated for their alkylating potential in biological systems , which can lead to DNA damage.

Key Findings:

-

Genotoxicity : Isobutyl and other alkyl p-toluenesulfonates form reactive intermediates that alkylate DNA, posing mutagenic risks. A study by AstraZeneca identified these esters as potential genotoxins .

-

Metabolic Pathways : In vivo, IBPTS may undergo enzymatic hydrolysis or interact with nucleophilic sites in proteins and nucleic acids.

Table 3: Genotoxicity Assessment of p-Toluenesulfonates

| Compound | Test System | Result | Reference |

|---|---|---|---|

| Isobutyl p-toluenesulfonate | In vitro DNA | DNA adduct formation observed |

Synthetic Route:

-

Reagents : Isobutanol, p-toluenesulfonyl chloride, NaOH, TBAB.

-

Conditions : 40–50°C, 1 hour.

Environmental Degradation

While specific biodegradation data for IBPTS is limited, related sulfonates show rapid aerobic breakdown in wastewater treatment systems.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Isobutyl p-toluenesulfonate is characterized by its sulfonate group, which contributes to its reactivity as an alkylating agent. It primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonate group, making it valuable in organic synthesis. The compound is synthesized through the esterification of p-toluenesulfonyl chloride with isobutyl alcohol, often using a base like sodium hydroxide to neutralize byproducts.

Scientific Research Applications

-

Organic Synthesis :

- Intermediate in Pharmaceutical Development : IBPTS is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to act as an alkylating agent allows for the introduction of isobutyl groups into target molecules, enhancing their biological activity.

- Reagent in Drug Development : It serves as a reagent in the development of active pharmaceutical ingredients (APIs), contributing to the formation of complex organic structures necessary for drug efficacy.

-

Biochemical Studies :

- Mechanisms of Action : Research indicates that IBPTS can interact with enzymes such as Lysozyme C and Pro-cathepsin H, highlighting its potential role in biochemical pathways and enzyme inhibition studies.

- Genotoxicity Assessment : Studies have identified IBPTS as potentially genotoxic due to its ability to form reactive intermediates that may damage DNA. This has implications for safety assessments in pharmaceuticals .

-

Environmental Science :

- Biodegradation Studies : IBPTS has been evaluated for its biodegradability in wastewater treatment systems. A study showed a degradation rate of approximately 90% within 24 hours using activated sludge as an inoculum, indicating its potential environmental impact and suitability for use in formulations that require rapid degradation.

- Aquatic Ecosystem Impact : Case studies have assessed the environmental fate of IBPTS, finding that while it is biodegradable, its metabolites could pose risks to aquatic life if present in high concentrations. Monitoring programs are recommended to evaluate its levels in water bodies.

Case Studies and Research Findings

- Biodegradation Study : A notable investigation into the aerobic biodegradation of IBPTS revealed that it can be rapidly decomposed under controlled conditions, making it a candidate for environmentally friendly applications.

- Genotoxicity Research : A study conducted by AstraZeneca indicated that isopropyl and butyl esters of p-toluenesulfonic acid, including IBPTS, were identified as potential genotoxins due to their reactive nature .

Mecanismo De Acción

The mechanism of action of isobutyl p-toluenesulfonate involves its role as a leaving group in nucleophilic substitution reactions. The sulfonate group is displaced by a nucleophile, leading to the formation of a new chemical bond . This property makes it a valuable reagent in organic synthesis.

Comparación Con Compuestos Similares

- Methyl p-toluenesulfonate

- Ethyl p-toluenesulfonate

- Propyl p-toluenesulfonate

- Butyl p-toluenesulfonate

Comparison: Isobutyl p-toluenesulfonate is unique due to its branched isobutyl group, which can influence its reactivity and steric properties compared to its linear counterparts . This can affect the outcome of reactions and the stability of the compound under various conditions.

Actividad Biológica

Isobutyl p-toluenesulfonate (IBPTS) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of IBPTS, including its chemical properties, mechanisms of action, and relevant research findings.

This compound is an ester derived from p-toluenesulfonic acid and isobutanol. Its chemical formula is , and it has a molecular weight of approximately 230.30 g/mol. The compound is characterized by its sulfonate group, which contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of IBPTS can be attributed to several mechanisms, including:

Biodegradation Studies

A notable study assessed the aerobic biodegradation of IBPTS using activated sludge as an inoculum. The results demonstrated a degradation rate of approximately 90% after 24 hours at a concentration of 100 mg/L. This indicates that IBPTS can be rapidly decomposed in wastewater treatment systems, reducing its environmental impact .

| Parameter | Value |

|---|---|

| Degradation Method | Aerobic |

| Inoculum | Activated Sludge |

| Initial Concentration | 100 mg/L |

| Degradation Rate | 90% after 24 hours |

Genotoxicity Assessment

Research has also focused on the genotoxic potential of p-toluenesulfonates. A study conducted by AstraZeneca highlighted that isopropyl and butyl esters of p-toluenesulfonic acid were identified as potential genotoxins due to their ability to form reactive intermediates that can damage DNA .

Case Study: Environmental Impact

A case study evaluated the environmental fate of IBPTS in aquatic ecosystems. The study found that while the compound is biodegradable, its metabolites could still pose risks to aquatic life if present in high concentrations. Monitoring programs were recommended to assess the levels of IBPTS and its degradation products in water bodies .

Propiedades

IUPAC Name |

2-methylpropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3S/c1-9(2)8-14-15(12,13)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMRPGAQCKHRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964110 | |

| Record name | 2-Methylpropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4873-56-7 | |

| Record name | Isobutyl p-toluenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004873567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4873-56-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOBUTYL P-TOLUENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS60887388 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.